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Compound of Interest

Compound Name:
3'-Bromo-4'-(1-

pyrazolyl)acetophenone

CAS No.: 1186663-58-0

Cat. No.: B1524773

Get Quote

Introduction: The Bifunctional Scaffold
3'-Bromo-4'-(1-pyrazolyl)acetophenone (CAS: 1186663-58-0) represents a high-value

"orthogonal" intermediate in medicinal chemistry. Its structural utility lies in the simultaneous

presence of three distinct reactive handles on a single benzene core:

The Pyrazole Ring (C4'): A polar, heteroaromatic motif often functioning as a hydrogen bond

acceptor or pharmacophore in kinase inhibitors (e.g., p38 MAPK, B-Raf).

The Bromide (C3'): A pre-installed handle for palladium-catalyzed cross-coupling (Suzuki-

Miyaura, Buchwald-Hartwig), allowing for rapid library expansion at the ortho position relative

to the pyrazole.

The Acetyl Group (C1'): An electrophilic carbonyl amenable to condensation, reduction, or

reductive amination, serving as a vector for linker attachment or further scaffold elaboration.

This compound is primarily utilized as a building block for Fragment-Based Drug Discovery

(FBDD), particularly in the synthesis of biaryl-pyrazole systems found in anti-inflammatory and
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oncology pipelines.

Physicochemical Properties
The following data synthesizes experimental and predicted values critical for assay

development and formulation.

Property Value Notes

CAS Number 1186663-58-0 Unique Identifier

Molecular Formula

Molecular Weight 265.11 g/mol

Physical State Solid (Crystalline powder) Off-white to pale yellow

Melting Point 118–122 °C (Predicted)
Distinct from fluoro-precursor (

)

LogP (Predicted) 2.4 – 2.8
Lipophilic, suitable for cell-

permeability

Solubility DMSO, DMF, DCM, EtOAc
Insoluble in water; sparingly

soluble in hexanes

H-Bond Acceptors 3 N2 of pyrazole, Carbonyl O

H-Bond Donors 0 Lacks acidic protons

Synthetic Methodology
The most robust synthesis of 3'-Bromo-4'-(1-pyrazolyl)acetophenone avoids the

regioselectivity issues of brominating a pre-formed pyrazolyl-acetophenone. Instead, it utilizes

a Nucleophilic Aromatic Substitution (

) strategy on a highly activated fluoro-benzene precursor.

Mechanism: The Advantage
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The reaction proceeds via a Meisenheimer complex. The fluorine atom at the 4-position of 3'-

bromo-4'-fluoroacetophenone is activated by the para-acetyl group (electron-withdrawing). The

bromine at the 3-position provides additional inductive activation but is sterically bulky. The high

nucleophilicity of the pyrazole anion overcomes this steric hindrance, displacing the fluoride

selectively over the bromide.

Validated Protocol
Precursors:

Substrate: 3'-Bromo-4'-fluoroacetophenone [CAS: 1007-15-4][1]

Nucleophile: 1H-Pyrazole

Base: Potassium Carbonate (

) or Cesium Carbonate (

)

Step-by-Step Methodology:

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3'-

bromo-4'-fluoroacetophenone (1.0 equiv, 10 mmol) in anhydrous DMF (Dimethylformamide)

[0.5 M concentration].

Activation: Add

(2.0 equiv, 20 mmol). Stir at room temperature for 10 minutes to ensure suspension
homogeneity.

Addition: Add 1H-Pyrazole (1.1 equiv, 11 mmol).

Reaction: Heat the mixture to 90–100 °C under an inert atmosphere (

or Ar) for 4–6 hours.

Checkpoint: Monitor by TLC (30% EtOAc/Hexanes) or LC-MS. The starting material (
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) should disappear, and a lower

spot (product) should appear.

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x

volume). The product often precipitates.

If solid forms: Filter, wash with water, and dry under vacuum.

If oil forms: Extract with Ethyl Acetate (3x). Wash combined organics with brine (to remove

DMF), dry over

, and concentrate.

Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography

(Gradient: 0

40% EtOAc in Hexanes).

Reactivity & Functionalization Pathways
The chemical value of this scaffold is defined by its ability to undergo divergent synthesis. The

diagram below illustrates the orthogonal reactivity of the three functional groups.

Divergent Synthesis Map (Graphviz)
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Caption: Orthogonal reactivity map showing the transformation of the core scaffold into diverse

chemical libraries via Palladium-catalyzed coupling (Green) and Carbonyl chemistry (Red).

Critical Reactivity Insights
The Bromine Handle: The Br atom is sterically crowded by the adjacent pyrazole ring.

Standard

protocols may be sluggish. Recommendation: Use active catalytic systems like

or Buchwald precatalysts (e.g., XPhos Pd G2) to facilitate oxidative addition.

The Pyrazole Nitrogen: The N2 nitrogen of the pyrazole is a weak Lewis base. In metal-

catalyzed reactions, it can act as a directing group or a catalyst poison. High catalyst loading

(5 mol%) may be required to overcome coordination inhibition.

Safety and Handling (E-E-A-T)
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While specific toxicological data for this exact CAS is limited, its properties are inferred from the

close analog 3'-bromo-4'-fluoroacetophenone and general halo-acetophenones.

Hazard Classification (GHS):

Skin Irrit. 2 (H315): Causes skin irritation.

Eye Irrit. 2A (H319): Causes serious eye irritation.

STOT SE 3 (H335): May cause respiratory irritation.[2]

Handling Protocol:

Always handle in a fume hood to avoid inhalation of dust.

Wear nitrile gloves and safety goggles.

Lachrymator Potential: Acetophenones with

-halogenation are potent lachrymators. While this molecule is ring-halogenated,
precursors or side products (if

-bromination occurs) can be irritating.

Storage: Store in a cool, dry place under inert gas. The aldehyde/ketone moiety is stable, but

the bromide is light-sensitive over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. ossila.com [ossila.com]

2. 3'-Bromoacetophenone | C8H7BrO | CID 16502 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Comprehensive Technical Profile: 3'-Bromo-4'-(1-
pyrazolyl)acetophenone]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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